Phenyl(pyridin-3-yl)methanol
Overview
Description
Phenyl(pyridin-3-yl)methanol is an organic compound with the molecular formula C12H11NO. It consists of a phenyl group attached to a pyridin-3-yl group via a methanol moiety. This compound is of interest due to its unique structure, which combines aromatic and heterocyclic elements, making it a valuable intermediate in various chemical syntheses and applications.
Mechanism of Action
Target of Action
Phenyl(pyridin-3-yl)methanol is a complex compound with potential biological activity. Similar compounds have been found to target cyclin-dependent kinase 2 .
Mode of Action
It’s likely that it interacts with its targets in a manner similar to other compounds with similar structures .
Biochemical Pathways
Similar compounds have been found to affect various biological pathways .
Pharmacokinetics
Similar compounds have shown various pharmacokinetic properties .
Result of Action
Similar compounds have shown various biological activities .
Action Environment
Similar compounds have shown various responses to different environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl(pyridin-3-yl)methanol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with pyridine-3-carboxaldehyde, followed by hydrolysis to yield the desired product. The reaction typically occurs in an anhydrous ether solvent at low temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency. Additionally, purification processes such as recrystallization and chromatography are employed to achieve high purity levels required for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Phenyl(pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenyl(pyridin-3-yl)methanone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield phenyl(pyridin-3-yl)methane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Phenyl(pyridin-3-yl)methanone.
Reduction: Phenyl(pyridin-3-yl)methane.
Substitution: Depending on the substituent, products can vary widely.
Scientific Research Applications
Phenyl(pyridin-3-yl)methanol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.
Comparison with Similar Compounds
Phenyl(pyridin-3-yl)methanol can be compared with other similar compounds, such as:
Phenyl(pyridin-2-yl)methanol: Similar structure but with the pyridine nitrogen at a different position, leading to different reactivity and applications.
Phenyl(pyridin-4-yl)methanol: Another isomer with distinct chemical properties and uses.
Phenyl(pyridin-3-yl)methanone: The oxidized form of this compound, used in different chemical contexts.
The uniqueness of this compound lies in its specific structural arrangement, which imparts unique reactivity and makes it suitable for specialized applications in various fields.
Properties
IUPAC Name |
phenyl(pyridin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-12(10-5-2-1-3-6-10)11-7-4-8-13-9-11/h1-9,12,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMUKAFNUZGGDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CN=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50284090 | |
Record name | phenyl(pyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50284090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6270-47-9 | |
Record name | 6270-47-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36132 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6270-47-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35530 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | phenyl(pyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50284090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | phenyl(pyridin-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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